3-Methyl-4-(piperidin-2-yl)pyridine
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Overview
Description
3-Methyl-4-(piperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(piperidin-2-yl)pyridine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methylpyridine with a suitable piperidine derivative can be catalyzed by acids or bases to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine or piperidine derivatives.
Scientific Research Applications
3-Methyl-4-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidine ring in 3-Methyl-4-(piperidin-2-yl)pyridine.
4-Methylpyridine: A methyl-substituted pyridine similar to the pyridine ring in this compound.
Uniqueness
This compound is unique due to the combination of both pyridine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of various biologically active molecules, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-methyl-4-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-8-12-7-5-10(9)11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6H2,1H3 |
InChI Key |
QFOJJUVROIASLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCCN2 |
Origin of Product |
United States |
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